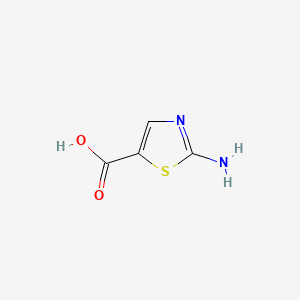

2-Aminothiazole-5-carboxylic acid

Descripción general

Descripción

2-Aminothiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its significant biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . It is a crucial scaffold in drug development and has been widely studied for its therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazole-5-carboxylic acid typically involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea . This method yields the desired compound efficiently. Another approach involves the conversion of carboxylic acid derivatives into their acid chlorides, followed by acylation with various 2-aminothiazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 2-aminothiazole-5-carboxylic acid has been extensively studied, leading to the development of various derivatives with enhanced biological activities. One notable method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by treatment with thiourea, yielding 2-aminothiazole-5-carboxylamide derivatives. This method not only simplifies the overall synthetic sequence but also increases yields compared to previous methods .

Table 1: Synthetic Routes for 2-Aminothiazole Derivatives

| Synthetic Method | Key Features | Yield |

|---|---|---|

| Chemoselective α-bromination | Efficient and high-yielding | High |

| Electrophilic α-bromination followed by thiourea treatment | Simplifies manipulation | Moderate |

| Combinatorial synthesis of phenylamide derivatives | Targeted for anti-tumor activity | High |

Anticancer Properties

Research has shown that derivatives of this compound exhibit potent anticancer activities. For instance, a series of phenylamide derivatives were synthesized based on the structure of dasatinib, a known anti-cancer drug. Among these, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide demonstrated significant antiproliferative effects against human K562 leukemia cells, comparable to dasatinib .

Antitubercular Activity

Another promising application is in the fight against tuberculosis. A study identified that certain 2-aminothiazole derivatives possess excellent activity against Mycobacterium tuberculosis H37Rv, with some compounds showing minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml . These compounds target specific enzymes like β-ketoacyl synthase, which is crucial for bacterial fatty acid synthesis.

Development of Anticancer Drugs

The synthesis of 2-aminothiazole derivatives has been pivotal in developing new anticancer agents. For example, a study synthesized various derivatives that were evaluated for their cytotoxicity against different cancer cell lines. The results indicated that while some compounds were highly effective against leukemia cells, their efficacy varied significantly against solid tumors such as breast and colon cancers .

Tuberculosis Treatment Research

In another case study focusing on tuberculosis, researchers designed and synthesized a library of 2-aminothiazole derivatives aimed at inhibiting M. tuberculosis. The most potent inhibitors were identified through systematic screening, highlighting the potential for these compounds in developing new antitubercular therapies .

Mecanismo De Acción

The mechanism of action of 2-aminothiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparación Con Compuestos Similares

2-Aminothiazole-5-carboxylic acid is unique due to its versatile biological activities and structural features. Similar compounds include:

2-Aminothiazole: Known for its use as a thyroid inhibitor and precursor to sulfa drugs.

Thiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

In comparison, this compound stands out due to its specific carboxylic acid group, which enhances its reactivity and potential for further functionalization .

Actividad Biológica

Introduction

2-Aminothiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, and its derivatives, have been investigated for their potential applications in treating various diseases, particularly cancers and infectious diseases. The following sections summarize the biological activities of this compound, highlighting key findings from recent research.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound derivatives. For instance:

- Phenylamide Derivatives : A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their antiproliferative effects against human leukemia cells (K562). One notable derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (compound 6d), exhibited significant antiproliferative potency comparable to dasatinib in K562 cells, although it was less effective against mammary (MDA-MB 231) and colon carcinoma (MCF-7 and HT-29) cell lines, with IC50 values around 20 µM .

- COX-2 Inhibition : A study reported that several 2-aminothiazole analogs showed strong inhibition of COX-2 activity, which is often associated with cancer progression. Compounds with a methyl group at the C-4 position exhibited IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition .

Antimicrobial Activity

The antimicrobial potential of 2-aminothiazole derivatives has also been explored extensively:

- Mycobacterium tuberculosis : Research indicates that certain 2-amino-thiazole derivatives possess potent antibacterial activity against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MIC). These compounds demonstrated selective activity towards mycobacterial species, suggesting a promising avenue for developing new anti-tubercular agents .

Other Biological Activities

Beyond anticancer and antimicrobial properties, 2-amino-thiazole derivatives have shown various other biological activities:

- Antioxidant and Anti-inflammatory Effects : Some derivatives have been reported to exhibit antioxidant properties and the ability to reduce inflammatory markers such as prostaglandin E2 (PGE2) in cellular models .

- Antiviral Activity : The scaffold has also been implicated in antiviral activities against several viruses, although specific data on efficacy remains limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-amino-thiazole derivatives. Key observations include:

- Substituent Effects : The nature of substituents at various positions on the thiazole ring significantly influences biological activity. For example, lipophilic substitutions at the C-2 position enhance antibacterial activity, while modifications at C-4 affect COX-2 inhibition .

- Core Modifications : The pyrimidin-4-ylamino core of certain derivatives has been identified as critical for anti-tumor activity against non-leukemia cell lines .

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | Target/Organism | IC50/MIC Values |

|---|---|---|---|

| Anticancer | N-(2-chloro-6-methylphenyl)... | Human K562 leukemia cells | Comparable to dasatinib |

| Various COX inhibitors | COX-2 | 0.84 - 1.39 μM | |

| Antimicrobial | Selected analogs | Mycobacterium tuberculosis | Sub-micromolar MIC |

| Antioxidant | Various derivatives | Cellular models | Not specified |

| Antiviral | Various derivatives | Various viruses | Not specified |

Case Studies

Several case studies illustrate the therapeutic potential of 2-amino-thiazole compounds:

- Case Study on Cancer Treatment : A study evaluated the efficacy of a specific 2-amino-thiazole derivative in mouse xenograft models. It demonstrated a significant reduction in tumor volume compared to controls, indicating potential for further development as an anti-cancer agent .

- Tuberculosis Treatment Development : Another investigation focused on a series of compounds targeting M. tuberculosis. The lead compound showed rapid bactericidal activity against replicating bacteria, suggesting its candidacy for further clinical development as an anti-tubercular drug .

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMRDDYYJJCBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311171 | |

| Record name | 2-Aminothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40283-46-3 | |

| Record name | 2-Amino-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40283-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 239729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040283463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40283-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Aminothiazole-5-carboxylic acid interact with copper(II) ions, and what is the significance of this interaction?

A1: this compound (HL1) acts as a bridging ligand, coordinating to copper(II) ions through its nitrogen and carboxylate groups. [] This bridging action leads to the formation of a two-dimensional coordination polymer with the formula {Cu[μ-(κ-N:κ-COO)-L1]2 ⋅(H2O)}∞. [] This type of structure is significant because the ordered stacking of the planar sheets can create channels within the material. []

Q2: What are the potential applications of the this compound-derived copper(II) coordination polymer in environmental science?

A2: The porous structure of the this compound-derived copper(II) coordination polymer, characterized by squared channels, makes it a promising candidate for CO2 capture. [] Research has shown that this material demonstrates a considerable CO2 uptake of 9.0 wt% at ambient temperature (303 K) and pressure (up to 920 torr). [] This selective CO2 uptake, even in the presence of nitrogen, highlights its potential for capturing carbon dioxide from post-combustion flue gas, contributing to efforts in mitigating greenhouse gas emissions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.